molecular formula C22H35NO8 B600929 but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol CAS No. 66722-45-0

but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol

Cat. No.: B600929
CAS No.: 66722-45-0
M. Wt: 441.5 g/mol
InChI Key: RZPZLFIUFMNCLY-WLHGVMLRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bisoprolol fumarate can be synthesized by dissolving bisoprolol in ethanol and adding fumaric acid. The reaction is carried out at 50°C for 2 hours, followed by slow cooling to -5°C to induce crystallization . The resulting product is filtered to obtain bisoprolol fumarate with a yield of 93% .

Industrial Production Methods

In industrial settings, bisoprolol fumarate is produced using a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically formulated into tablets or capsules for oral administration .

Chemical Reactions Analysis

Types of Reactions

Bisoprolol fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various bisoprolol impurities and analogues, which are often studied for their pharmacological properties .

Scientific Research Applications

Bisoprolol fumarate has a wide range of scientific research applications:

    Chemistry: Used as a model compound in the study of beta-blockers and their interactions.

    Biology: Investigated for its effects on cellular signaling pathways.

    Medicine: Extensively studied for its therapeutic effects in treating cardiovascular diseases.

    Industry: Used in the formulation of various pharmaceutical products

Properties

IUPAC Name

(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPZLFIUFMNCLY-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104344-23-2, 66722-45-0, 105878-43-1
Record name Bisoprolol fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104344-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66722-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisoprolol monofumarate
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Record name Bisoprolol fumarate
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Record name 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (2:1)
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Record name BISOPROLOL MONOFUMARATE
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